![molecular formula C8H10ClN3 B1376897 (1H-Indazol-6-yl)methanamine hydrochloride CAS No. 943845-79-2](/img/structure/B1376897.png)
(1H-Indazol-6-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-Indazol-6-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 183.64 . The InChI code for this compound is 1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H . The canonical SMILES representation is C1CC2CNNC2CC1CN.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.1189253 g/mol . The topological polar surface area of the compound is 50.1 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications
Antimicrobial Activities
(Thomas, Adhikari, & Shetty, 2010) synthesized derivatives of (1H-Indazol-6-yl)methanamine, revealing moderate to very good antibacterial and antifungal activities against pathogenic strains. This indicates its potential as a component in developing antimicrobial agents.
Monoamine Oxidase B Inhibitors
A study by (Tzvetkov et al., 2014) identified indazole-carboxamides as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). They are vital for neurological research, especially in developing treatments for neuropsychiatric and neurodegenerative diseases.
Chemical Reaction Mechanisms
The study of NH-indazoles' reaction with formaldehyde, investigated by (Alkorta et al., 2022), offers insights into the chemical reaction mechanisms involving (1H-Indazol-6-yl)methanamine. This knowledge is crucial for chemical synthesis processes.
Transfer Hydrogenation Reactions
(Karabuğa et al., 2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, a compound structurally similar to (1H-Indazol-6-yl)methanamine, and examined its application in transfer hydrogenation reactions. Such research is essential in catalysis and material science.
Neuroprotective Role in Parkinson's Disease
A neuroprotective study involving a derivative of (1H-Indazol-6-yl)methanamine, 6-hydroxy-1H-indazole, was conducted by (Xiao-feng et al., 2016). The compound showed potential in alleviating symptoms of Parkinson's disease, suggesting the relevance of (1H-Indazol-6-yl)methanamine derivatives in neuropharmacology.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (1H-Indazol-6-yl)methanamine hydrochloride are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases . This interaction leads to changes in the cell cycle progression and DNA damage response .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-related pathways . The downstream effects include alterations in cell cycle progression, DNA repair mechanisms, and cell volume regulation .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression, DNA repair mechanisms, and cell volume regulation . These changes can potentially lead to the treatment of diseases induced by CHK1, CHK2, and SGK, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, safety precautions should be taken to avoid dust formation and inhalation of the compound .
properties
IUPAC Name |
1H-indazol-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHQOHFFJXFXBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743829 |
Source
|
Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943845-79-2 |
Source
|
Record name | 1-(1H-Indazol-6-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.